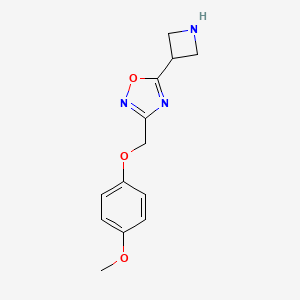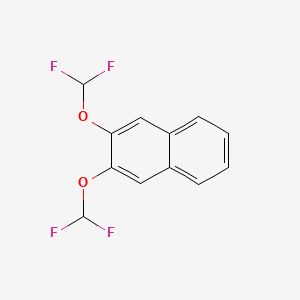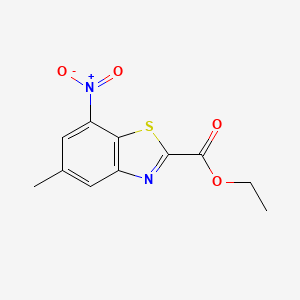
5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H10N2O4S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester typically involves the nitration of 5-methyl-benzothiazole-2-carboxylic acid ethyl ester. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 5-Methyl-7-amino-benzothiazole-2-carboxylic acid ethyl ester.
Substitution: 5-Methyl-7-substituted-benzothiazole-2-carboxylic acid ethyl ester.
Hydrolysis: 5-Methyl-7-nitro-benzothiazole-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities .
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and anticancer properties. Researchers are exploring its ability to inhibit the growth of certain bacteria and cancer cells .
Medicine
In medicine, this compound is being evaluated for its potential therapeutic applications. Its derivatives are being tested for their efficacy in treating various diseases, including infections and cancer .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-7-nitro-benzothiazole
- 5-Methyl-benzothiazole-2-carboxylic acid ethyl ester
- 7-Nitro-benzothiazole-2-carboxylic acid ethyl ester
Uniqueness
5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester is unique due to the presence of both the nitro and ester functional groups in its structure. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H10N2O4S |
|---|---|
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
ethyl 5-methyl-7-nitro-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O4S/c1-3-17-11(14)10-12-7-4-6(2)5-8(13(15)16)9(7)18-10/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
BONDPEUSIMFZER-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(S1)C(=CC(=C2)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


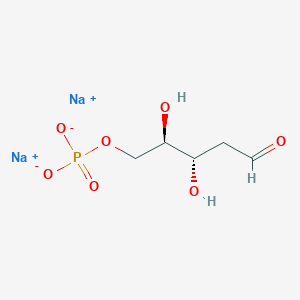

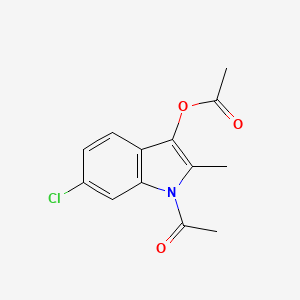
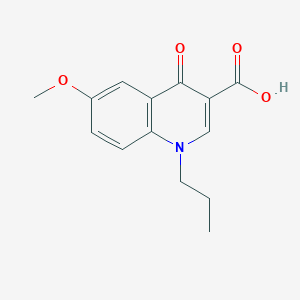
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)
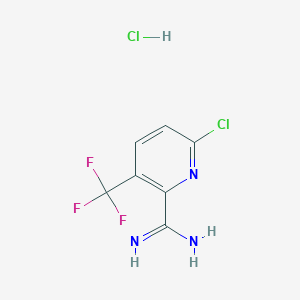

![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)
![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)
